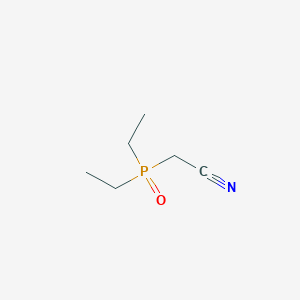
2-(DIETHYLPHOSPHORYL)ACETONITRILE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(DIETHYLPHOSPHORYL)ACETONITRILE is an organic compound characterized by the presence of a diethylphosphoryl group attached to an acetonitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(DIETHYLPHOSPHORYL)ACETONITRILE typically involves the reaction of diethylphosphoryl chloride with acetonitrile in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The general reaction scheme is as follows:
(C2H5O)2PCl+CH3CN→(C2H5O)2PCH2CN+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
2-(DIETHYLPHOSPHORYL)ACETONITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are typical methods.
Substitution: Nucleophiles such as amines or alcohols can react with the nitrile group under basic or acidic conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(DIETHYLPHOSPHORYL)ACETONITRILE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive nitrile group.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(DIETHYLPHOSPHORYL)ACETONITRILE involves its reactive nitrile group, which can undergo various chemical transformations. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. The diethylphosphoryl group can also participate in coordination chemistry, forming complexes with metal ions.
Comparación Con Compuestos Similares
Similar Compounds
Acetonitrile: A simpler nitrile compound with similar reactivity but lacking the diethylphosphoryl group.
Diethylphosphoryl chloride: A related compound used in the synthesis of 2-(DIETHYLPHOSPHORYL)ACETONITRILE.
Phosphine oxides: Compounds formed from the oxidation of this compound.
Uniqueness
This compound is unique due to the presence of both a nitrile and a diethylphosphoryl group, which imparts distinct chemical properties and reactivity. This dual functionality makes it a versatile compound in organic synthesis and industrial applications.
Propiedades
Número CAS |
13298-29-8 |
|---|---|
Fórmula molecular |
C6H12NOP |
Peso molecular |
145.14 g/mol |
Nombre IUPAC |
2-diethylphosphorylacetonitrile |
InChI |
InChI=1S/C6H12NOP/c1-3-9(8,4-2)6-5-7/h3-4,6H2,1-2H3 |
Clave InChI |
LBBBOPDONYALJU-UHFFFAOYSA-N |
SMILES |
CCP(=O)(CC)CC#N |
SMILES canónico |
CCP(=O)(CC)CC#N |
Sinónimos |
(Diethyl-phosphinoyl)-acetonitrile |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















